Unii-ybt9bps2QV
Overview
Description
Unii-ybt9bps2QV is a synthetic compound that has been developed as a potential therapeutic agent for a variety of medical conditions. It is a novel small molecule with a unique molecular structure and a wide range of biological activities.
Scientific Research Applications
Unii-ybt9bps2QV has been studied for its potential therapeutic applications in the treatment of a variety of medical conditions. It has been studied for its ability to modulate the activity of various receptors, including serotonin, dopamine, and glutamate receptors. It has also been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mechanism of Action
Unii-ybt9bps2QV is believed to act through a variety of mechanisms. It has been shown to interact with various receptors, including serotonin, dopamine, and glutamate receptors. It has also been shown to modulate various signaling pathways, including the cAMP and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, including serotonin, dopamine, and glutamate receptors. It has also been shown to modulate various signaling pathways, including the cAMP and MAPK pathways. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Unii-ybt9bps2QV has several advantages as a potential therapeutic agent. It is a novel small molecule with a unique molecular structure and a wide range of biological activities. It is also relatively easy to synthesize and isolate by chromatography. However, there are some limitations to using this compound in lab experiments. It is not widely available and is expensive to synthesize and isolate. In addition, there is limited data on its long-term safety and efficacy.
Future Directions
There are several potential future directions for unii-ybt9bps2QV research. Further research is needed to understand the long-term safety and efficacy of the compound. In addition, further research is needed to understand the mechanisms of action of the compound and to develop new therapeutic applications. Finally, further research is needed to optimize the synthesis method and to develop new synthetic routes for the compound.
properties
IUPAC Name |
2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N2O2/c1-4-30(5-2)18-10-12-19(13-11-18)32-23-14-9-17(15-21(23)28)25-16(3)26(31)24-20(27)7-6-8-22(24)29-25/h6-15H,4-5H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIAZDKZPNFTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=C(C(=O)C4=C(N3)C=CC=C4F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2187352-99-2 | |
Record name | RYL-634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2187352992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RYL-634 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBT9BPS2QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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